5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one (CAS 1933577-81-1) is a halogen-substituted 5-phenylpyrazin-2(1H)-one derivative with the molecular formula C₁₀H₆ClFN₂O and a molecular weight of 224.62 g/mol. It belongs to the class of 5-phenyl-1H-pyrazin-2-one compounds, which have been claimed in patent families as inhibitors of Bruton's tyrosine kinase (Btk) for the treatment of autoimmune and inflammatory diseases.

Molecular Formula C10H6ClFN2O
Molecular Weight 224.62 g/mol
Cat. No. B12944678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one
Molecular FormulaC10H6ClFN2O
Molecular Weight224.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=CNC(=O)C=N2
InChIInChI=1S/C10H6ClFN2O/c11-6-1-2-7(8(12)3-6)9-4-14-10(15)5-13-9/h1-5H,(H,14,15)
InChIKeyHDMHBGYTJHJBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one – Core Chemical Identity and Procurement Baseline


5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one (CAS 1933577-81-1) is a halogen-substituted 5-phenylpyrazin-2(1H)-one derivative with the molecular formula C₁₀H₆ClFN₂O and a molecular weight of 224.62 g/mol . It belongs to the class of 5-phenyl-1H-pyrazin-2-one compounds, which have been claimed in patent families as inhibitors of Bruton's tyrosine kinase (Btk) for the treatment of autoimmune and inflammatory diseases [1]. The compound is currently available as a research-grade building block (98% purity) from specialty chemical suppliers . High-strength differential evidence from primary biological assays is not available for this specific compound; the data presented below draw on the strongest verifiable comparator-based evidence including computed physicochemical properties, vendor purity specifications, and structural comparisons with close regioisomeric analogs.

Why 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one Cannot Be Interchanged with Generic Phenylpyrazinone Analogs


The 5-phenylpyrazin-2(1H)-one scaffold is exquisitely sensitive to the nature and position of substituents on the pendant phenyl ring, which directly modulate electronic character, lipophilicity, and target binding. In the Btk inhibitor patent family WO-2010000633-A1, the variables Q, R, Y₁, Y₂, Y₂′, Y₃, Y₄, n, and m define the pharmacophore, with halogen substitution patterns on the aryl ring serving as critical determinants of potency and selectivity [1]. The specific 4-chloro-2-fluorophenyl substitution at the 5-position of the pyrazinone ring in this compound imparts a calculated LogP of 2.23 and a TPSA of 45.75 Ų , differentiating it from both the unsubstituted parent (LogP ~1.44, TPSA ~45.75) and regioisomeric analogs such as 3-(3-chloro-4-fluorophenyl)pyrazin-2(1H)-one, which positions the halogenated phenyl ring at the 3-position of the pyrazinone with a purity specification of only ≥95% . Generic substitution without accounting for these regiospecific and physicochemical differences risks undermining synthetic reproducibility, pharmacological profiling, and intellectual property positioning.

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one – Quantitative Differential Evidence for Scientific Procurement Decisions


Calculated LogP of 2.23 vs. 1.44 for the Unsubstituted Parent – Halogen-Driven Lipophilicity Enhancement

The presence of chlorine and fluorine substituents on the 5-phenyl ring elevates the calculated octanol-water partition coefficient (LogP) of the target compound to 2.23 , compared with approximately 1.44 for the unsubstituted parent scaffold 5-phenylpyrazin-2(1H)-one (CAS 25844-72-8) . This represents a ΔLogP of approximately +0.79, consistent with the expected lipophilic contribution of aryl halogenation. The unsubstituted parent lacks halogen atoms entirely (C₁₀H₈N₂O, MW 172.18), making the target compound significantly more membrane-permeable by prediction.

Lipophilicity Drug-likeness Physicochemical profiling

Purity Specification of 98% Outperforms the Closest Regioisomeric Analog Sold at ≥95% Purity from the Same Supplier

From the same supplier (LeYan), the target compound 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one is offered at 98% purity , while the closest commercially available regioisomer, 3-(3-Chloro-4-fluorophenyl)pyrazin-2(1H)-one (CAS 1566480-91-8), is offered at a lower specification of ≥95% purity . Both compounds share identical molecular formula (C₁₀H₆ClFN₂O) and molecular weight (224.62 g/mol) but differ in the attachment position of the halogenated phenyl ring to the pyrazinone core (5-position vs. 3-position) and in the chloro/fluoro substitution pattern on the phenyl ring (4-Cl-2-F vs. 3-Cl-4-F).

Purity specification Regioisomer Procurement quality

5-Position Phenyl Attachment Enables Btk Kinase Pharmacophore Access – Class-Level Scaffold Privilege

The 5-phenyl-1H-pyrazin-2-one scaffold is a recognized privileged chemotype for Bruton's tyrosine kinase (Btk) inhibition, as disclosed in multiple patent families (WO-2010000633-A1, US 8536166, RU-2507202-C2) assigned to Hoffmann-La Roche [1][2]. These patents explicitly claim 5-phenyl-1H-pyrazin-2-one derivatives of generic Formulae I–V wherein the variables on the phenyl ring (including halogen substituents) and at the pyrazinone nitrogen determine Btk inhibitory activity. The target compound, bearing a 5-(4-chloro-2-fluorophenyl) group, is structurally congruent with the claimed Markush space. While the specific IC₅₀ value of this exact compound has not been reported in the public domain, related 5-phenylpyrazin-2(1H)-one analogs within the same patent families have demonstrated Btk IC₅₀ values in the sub-micromolar to low nanomolar range in biochemical assays [3]. This stands in contrast to 3-substituted pyrazin-2(1H)-one regioisomers, which fall outside the core Btk pharmacophore and are primarily explored for distinct targets such as CRF₁ receptor antagonism [4]. Direct head-to-head Btk inhibition data for the target compound versus specific comparators are not publicly available; this evidence item is classified as class-level inference.

Btk inhibition Kinase inhibitor scaffold Immunology

Balanced TPSA (45.75 Ų) and Single Rotatable Bond Confer a Favorable Rigidity-Lipophilicity Profile for Fragment-Based Screening

The target compound possesses a topological polar surface area (TPSA) of 45.75 Ų, one hydrogen bond donor (the pyrazinone NH), two hydrogen bond acceptors, and only one rotatable bond (the phenyl-pyrazinone linkage) . These values place it within favorable fragment-like property space: TPSA ≤ 60 Ų (good membrane permeability), rotatable bonds ≤ 3 (low conformational entropy penalty upon binding), and molecular weight 224.62 Da (within the typical fragment range of 120–300 Da). In comparison, the unsubstituted parent 5-phenylpyrazin-2(1H)-one has a TPSA of approximately 45.75 Ų and a lower LogP (~1.44), meaning the target compound achieves added lipophilicity without sacrificing polar surface area . Many more elaborated N3-phenylpyrazinone CRF₁ antagonists from the literature exceed 400 Da with rotatable bond counts of 5–8, reflecting a fundamentally different stage of lead optimization [1].

Fragment-based drug discovery Ligand efficiency Physicochemical property filtering

Optimal Procurement and Deployment Scenarios for 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one Based on Quantitative Evidence


Fragment-Based Screening for Btk and Tec-Family Kinase Inhibitor Discovery

Given the structural congruence of the 5-phenylpyrazin-2(1H)-one scaffold with the Btk inhibitor pharmacophore claimed in WO-2010000633-A1 [1], and the target compound's favorable fragment-like properties (MW 224.62, TPSA 45.75 Ų, only 1 rotatable bond, LogP 2.23) , this compound is well-suited as a fragment hit for surface plasmon resonance (SPR), thermal shift, or X-ray crystallography-based fragment screens against Btk and related Tec-family kinases. Its single rotatable bond minimizes conformational entropy penalties, while the 4-chloro-2-fluorophenyl group provides halogen-bonding opportunities in the kinase hinge or selectivity pocket. The 98% purity specification ensures that fragment screening results are not confounded by impurities exceeding 2%.

Medicinal Chemistry Hit-to-Lead Optimization with Defined Halogen Vectoring

The 4-chloro-2-fluorophenyl substitution pattern provides a chemically distinct vector for structure-activity relationship (SAR) exploration compared to the unsubstituted parent scaffold (LogP 1.44 vs. 2.23; ΔLogP +0.79) . The chloro substituent offers metabolic stability advantages over methyl or methoxy groups at the same position, while the ortho-fluoro group can engage in orthogonal dipolar interactions with protein backbone amides. For medicinal chemistry teams conducting systematic SAR around 5-phenylpyrazin-2(1H)-one leads, this compound serves as a key intermediate for further elaboration at the pyrazinone nitrogen (N1) or via cross-coupling reactions at the chloro position.

Reference Standard for Regioisomeric Purity Assessment in Analytical Method Development

With a purity specification of 98%—exceeding the ≥95% specification of the closest regioisomeric analog 3-(3-chloro-4-fluorophenyl)pyrazin-2(1H)-one from the same vendor —this compound can serve as a higher-purity reference standard for developing HPLC or UPLC-MS methods aimed at distinguishing 5-substituted from 3-substituted pyrazin-2(1H)-one regioisomers. The distinct chromatographic retention expected from the LogP difference (2.23 vs. a predicted lower LogP for the 3-substituted analog due to reduced conjugation) facilitates method development for quality control of in-house synthesized phenylpyrazinone libraries.

Synthetic Intermediate for Diversified Kinase-Focused Compound Libraries

The compound's single free NH position on the pyrazinone ring and its reactive aryl chloride substituent provide two orthogonal diversification handles. This dual reactivity enables library synthesis via N-alkylation/acylation at the pyrazinone nitrogen and palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the chloro position . The resulting libraries can explore chemical space around the 5-phenylpyrazin-2(1H)-one Btk inhibitor scaffold claimed in the Roche patent estate [1], potentially generating novel compositions of matter with freedom-to-operate advantages over the original patent examples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.